2-{[6-(BENZYLOXY)PYRIDAZIN-3-YL]OXY}-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
Overview
Description
2-{[6-(BENZYLOXY)PYRIDAZIN-3-YL]OXY}-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound with a unique structure that combines a pyridazine ring, a benzyloxy group, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(BENZYLOXY)PYRIDAZIN-3-YL]OXY}-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves multiple steps. One common method includes the reaction of 6-(benzyloxy)-3-pyridazine with 4,6-dichloro-1,3,5-triazine in the presence of a base such as sodium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(BENZYLOXY)PYRIDAZIN-3-YL]OXY}-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The pyridazine ring can be reduced under specific conditions to form a dihydropyridazine derivative.
Substitution: The triazine core can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[6-(BENZYLOXY)PYRIDAZIN-3-YL]OXY}-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[6-(BENZYLOXY)PYRIDAZIN-3-YL]OXY}-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the triazine core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-{[6-(Benzyloxy)-3-pyridazinyl]oxy}-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine
- 4-((4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid
- 4-((4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl)amino)benzoic acid
Uniqueness
2-{[6-(BENZYLOXY)PYRIDAZIN-3-YL]OXY}-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is unique due to its combination of a benzyloxy group, a pyridazine ring, and a triazine core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
4-[4-morpholin-4-yl-6-(6-phenylmethoxypyridazin-3-yl)oxy-1,3,5-triazin-2-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O4/c1-2-4-17(5-3-1)16-32-18-6-7-19(27-26-18)33-22-24-20(28-8-12-30-13-9-28)23-21(25-22)29-10-14-31-15-11-29/h1-7H,8-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNTZSONBRBNSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OC3=NN=C(C=C3)OCC4=CC=CC=C4)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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